molecular formula C19H23NO4 B2419839 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide CAS No. 2034283-02-6

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2419839
CAS No.: 2034283-02-6
M. Wt: 329.396
InChI Key: SYTDANLGBJKJPT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is an organic compound characterized by its complex structure, which includes methoxyphenyl and phenoxypropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methoxy-2-(2-methoxyphenyl)ethanol. This intermediate can be synthesized through the reaction of 2-methoxybenzaldehyde with methanol in the presence of a catalyst such as sodium methoxide.

The next step involves the conversion of 2-methoxy-2-(2-methoxyphenyl)ethanol to its corresponding bromide using phosphorus tribromide (PBr3). This bromide is then reacted with 2-phenoxypropanamide in the presence of a base like potassium carbonate (K2CO3) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-phenoxypropanamide
  • N-(2-methoxy-2-phenylethyl)-2-phenoxypropanamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylpropanamide

Uniqueness

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is unique due to the presence of both methoxyphenyl and phenoxypropanamide groups, which confer specific chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14(24-15-9-5-4-6-10-15)19(21)20-13-18(23-3)16-11-7-8-12-17(16)22-2/h4-12,14,18H,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTDANLGBJKJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CC=C1OC)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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